4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide
Description
4-(2,5-Dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide (systematic name: 4-({[(2,5-dimethylphenyl)sulfonyl]amino}methyl)-N-(2-furylmethyl)benzamide) is a synthetic small-molecule benzamide derivative with a molecular formula of C₂₁H₂₂N₂O₄S and a molar mass of 398.48 g/mol . Its structure comprises a benzamide core substituted with a 2,5-dimethylphenylsulfonamido group at the para position and a furan-2-ylmethyl moiety attached via an amide linkage.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-5-6-15(2)19(12-14)27(24,25)22-17-9-7-16(8-10-17)20(23)21-13-18-4-3-11-26-18/h3-12,22H,13H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGAPZAWPFVVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced by reacting the benzamide intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the sulfonylamino-benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the benzamide core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations:
Core Structure :
- The target compound and LMM5/LMM11 share a benzamide backbone but differ in sulfonamide substituents. LMM5 and LMM11 incorporate 1,3,4-oxadiazole rings linked to methoxyphenyl or furan groups, whereas the target compound lacks this heterocyclic moiety .
- Compound C700-0068 replaces the benzamide with a benzothiazine core, introducing a fused sulfur-containing heterocycle, which may alter electronic properties and target selectivity .
The furan-2-ylmethyl moiety is common to both the target compound and C700-0068, suggesting shared π-π stacking or hydrogen-bonding capabilities .
Molecular Weight :
- The target compound (398.48 g/mol) is lighter than LMM5 (528.61 g/mol) and C700-0068 (494.61 g/mol), which may improve bioavailability compared to bulkier analogs .
Functional and Hypothetical Activity Comparisons
While biological data for the target compound are unavailable, insights can be inferred from structurally related analogs:
- Antifungal Potential: LMM5 and LMM11 were screened against Candida species alongside fluconazole, with activity likely modulated by their sulfamoyl and oxadiazole groups . The target compound’s sulfonamide and furan motifs may similarly interact with fungal cytochrome P450 enzymes, though experimental validation is needed.
Biological Activity
The compound 4-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles diverse research findings, including synthetic routes, biological assays, and mechanisms of action, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 286.33 g/mol
The compound features a sulfonamide group, a furan moiety, and a benzamide structure, which are essential for its biological function.
Synthesis
The synthesis of This compound typically involves the following steps:
-
Starting Materials:
- 2,5-Dimethylbenzenesulfonyl chloride
- Furan-2-ylmethanamine
-
Reaction Conditions:
- The reaction is conducted in an organic solvent such as dichloromethane.
- A base like triethylamine is added to neutralize hydrochloric acid produced during the reaction.
-
Purification:
- The product is purified through recrystallization or column chromatography.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of sulfonamide derivatives. The mechanism of action often involves inhibition of bacterial enzyme dihydropteroate synthase, disrupting folic acid synthesis necessary for bacterial growth.
In vitro studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | X µg/mL |
| S. aureus | Y µg/mL |
(Note: Specific MIC values need to be sourced from experimental data.)
Antitumor Activity
Research indicates that similar compounds show promising antitumor effects in various cancer cell lines. For instance, studies involving 2D and 3D cell culture methods revealed that certain derivatives could inhibit the proliferation of lung cancer cells (A549, HCC827, NCI-H358) effectively .
| Cell Line | Assay Type | IC50 (µM) |
|---|---|---|
| A549 | 2D | X |
| HCC827 | 3D | Y |
| NCI-H358 | 3D | Z |
(Note: Specific IC50 values need to be sourced from experimental data.)
The biological activity of This compound can be attributed to its interaction with specific molecular targets:
-
Enzyme Inhibition:
- The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in bacteria.
- This inhibition disrupts folate synthesis pathways critical for bacterial growth.
- DNA Interaction:
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Antitumor Activity :
- Antibacterial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
